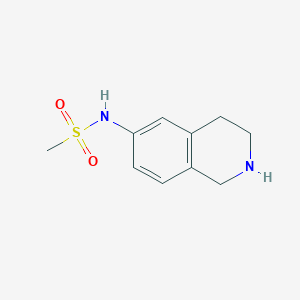

n-(1,2,3,4-Tetrahydroisoquinolin-6-yl)methanesulfonamide

CAS No.: 1044766-32-6

Cat. No.: VC8337674

Molecular Formula: C10H14N2O2S

Molecular Weight: 226.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1044766-32-6 |

|---|---|

| Molecular Formula | C10H14N2O2S |

| Molecular Weight | 226.3 g/mol |

| IUPAC Name | N-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanesulfonamide |

| Standard InChI | InChI=1S/C10H14N2O2S/c1-15(13,14)12-10-3-2-9-7-11-5-4-8(9)6-10/h2-3,6,11-12H,4-5,7H2,1H3 |

| Standard InChI Key | VANFMNCJXINUPD-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)NC1=CC2=C(CNCC2)C=C1 |

| Canonical SMILES | CS(=O)(=O)NC1=CC2=C(CNCC2)C=C1 |

Introduction

Structural Characteristics and Molecular Properties

The molecular structure of n-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanesulfonamide consists of a bicyclic tetrahydroisoquinoline system fused to a benzene ring, with a methanesulfonamide (-SO₂NH₂CH₃) group attached at the 6-position. The tetrahydroisoquinoline core adopts a partially saturated conformation, with the nitrogen atom in the six-membered ring existing in a tetrahedral geometry.

Molecular Formula and Physicochemical Properties

The compound’s molecular formula is C₁₁H₁₆N₂O₂S, with a molecular weight of 240.32 g/mol. Key physicochemical parameters derived from analogous tetrahydroisoquinoline derivatives include:

| Property | Value |

|---|---|

| Partition Coefficient (LogP) | ~2.1 (estimated) |

| Polar Surface Area (PSA) | ~70.8 Ų |

| Hydrogen Bond Donors | 2 (NH groups) |

| Hydrogen Bond Acceptors | 4 (SO₂ and NH groups) |

These values suggest moderate lipophilicity and significant hydrogen-bonding capacity, which influence solubility and membrane permeability .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy of related tetrahydroisoquinoline derivatives reveals distinct proton environments. For instance, the aromatic protons in the benzene ring typically resonate between 6.8–7.2 ppm, while the methylene groups in the saturated ring appear as multiplet signals near 2.5–3.5 ppm. The methanesulfonamide group’s sulfur atom contributes to deshielding effects observable in NMR spectra, with the sulfonyl carbon resonating near 45–50 ppm .

Synthetic Pathways and Methodological Considerations

The synthesis of n-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanesulfonamide can be inferred from established protocols for analogous tetrahydroisoquinoline derivatives. A plausible route involves:

Core Structure Formation

-

Pictet-Spengler Reaction: Condensation of phenethylamine derivatives with aldehydes or ketones under acidic conditions forms the tetrahydroisoquinoline skeleton . For example, reaction of 3-methoxyphenethylamine with formaldehyde yields 6-methoxy-1,2,3,4-tetrahydroisoquinoline.

-

Functionalization at the 6-Position: Electrophilic aromatic substitution introduces a sulfonamide group. Methanesulfonyl chloride can react with the amine intermediate under basic conditions (e.g., pyridine or triethylamine) to yield the target compound.

Optimization and Yield Considerations

Cyclization steps often employ catalytic p-toluenesulfonic acid (PTSA) to enhance yields, as demonstrated in the synthesis of 1,1-disubstituted tetrahydroisoquinolines . For instance, cyclization of ketoamides with Grignard reagents achieved yields exceeding 90% under optimized conditions .

Challenges and Future Directions

Current limitations include the lack of targeted synthetic protocols and in vivo pharmacological data for n-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanesulfonamide. Future research should prioritize:

-

Synthetic Methodology: Developing regioselective sulfonylation techniques to optimize yield and purity.

-

Pharmacokinetic Profiling: Assessing absorption, distribution, metabolism, and excretion (ADME) properties in preclinical models.

-

Target Identification: Screening against receptors implicated in neurodegenerative and metabolic diseases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume